H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh
Brand Name: Vulcanchem
CAS No.:
VCID: VC16250193
InChI: InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56)
SMILES:
Molecular Formula: C51H86N12O9
Molecular Weight: 1011.3 g/mol

H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh

CAS No.:

Cat. No.: VC16250193

Molecular Formula: C51H86N12O9

Molecular Weight: 1011.3 g/mol

* For research use only. Not for human or veterinary use.

H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh -

Specification

Molecular Formula C51H86N12O9
Molecular Weight 1011.3 g/mol
IUPAC Name 2-[2-[[2-[[2-[[2-[2-[[6-amino-2-[(2-amino-3-phenylpropanoyl)amino]hexanoyl]amino]propanoylamino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56)
Standard InChI Key XKNJKFNVOQXGSP-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N

Introduction

Structural and Chemical Characterization

Primary Structure and Modifications

The peptide sequence H-Phe-Lys-Ala-beta-cyclohexyl-Ala-beta-cyclohexyl-Ala-Leu-D-Ala-Arg-OH consists of seven residues: phenylalanine (Phe), lysine (Lys), alanine (Ala) with beta-cyclohexyl substitutions, leucine (Leu), D-alanine (D-Ala), and arginine (Arg). Key structural features include:

  • Beta-cyclohexyl-alanine substitutions: Two alanine residues at positions 3 and 5 are modified with beta-cyclohexyl groups, introducing hydrophobic bulk that may enhance target binding or stability .

  • D-Alanine incorporation: The D-configuration at position 6 confers resistance to proteolytic degradation, a common strategy in therapeutic peptide design .

  • C-terminal arginine: The positively charged arginine residue likely facilitates interactions with negatively charged biological targets, such as the C5a receptor .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
CAS Number133214-60-5
Molecular FormulaC₅₁H₈₆N₁₂O₉
Molecular Weight1011.3 g/mol
Purity≥95% (HPLC)
Storage Conditions-15°C
QuantityPrice (€)Supplier
500 µg329CymitQuimica
1 mg430CymitQuimica
10 mg2,078Biosynth Carbosynth

Biological Activity and Mechanism

C5a Inhibition

As a putative C5a inhibitor, this peptide likely interferes with the interaction between the complement protein C5a and its receptor (C5aR1), a key pathway in inflammatory diseases . The beta-cyclohexyl groups may enhance hydrophobic interactions with the receptor’s binding pocket, while the D-alanine residue prolongs in vivo stability .

Structural-Activity Relationships

  • Cyclohexyl modifications: Increase binding affinity by complementing hydrophobic regions of C5aR1 .

  • Arginine terminus: Electrostatic interactions with negatively charged residues on the receptor .

  • D-Alanine: Reduces enzymatic cleavage, extending half-life in biological systems .

Applications and Future Directions

Research Applications

  • Immune modulation: Studying C5a-mediated inflammation in sepsis, rheumatoid arthritis, and ischemia-reperfusion injury .

  • Drug design: Serving as a scaffold for developing stable, receptor-specific peptides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator